Quaterphenyl

Scintillation detectors Radiation detection Nuclear instrumentation

Researchers require fluorophores with high thermal stability and quantum yield for scintillation or OLEDs. p-Quaterphenyl (CAS 29036-02-0) solves solubility and volatility limits of shorter polyphenyls. - **Detector Performance**: Pulse height 94 (vs. 30 for p-terphenyl); ideal for gas proportional counters & alpha spectroscopy. - **Thermal Stability**: m.p. >300°C (88°C higher than terphenyl) for vacuum deposition. - **Supply Assurance**: ≥95% purity crystalline powder. Stocked for immediate lab-scale delivery.

Molecular Formula C24H18
Molecular Weight 306.4 g/mol
CAS No. 29036-02-0
Cat. No. B3423261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuaterphenyl
CAS29036-02-0
Molecular FormulaC24H18
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=CC(=C3)C4=CC=CC=C4
InChIInChI=1S/C24H18/c1-3-9-19(10-4-1)21-13-7-15-23(17-21)24-16-8-14-22(18-24)20-11-5-2-6-12-20/h1-18H
InChIKeyOWPJBAYCIXEHFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quaterphenyl Technical Overview


Quaterphenyl (CAS 29036-02-0, also known as m-quaterphenyl or 3,3′-diphenyl-1,1′-biphenyl) is a polyphenyl hydrocarbon with the molecular formula C24H18 and molecular weight 306.4 g/mol, classified structurally as an m-terphenyl derivative [1]. The compound exhibits a predicted logP of 7.3 and water solubility of 4.8×10⁻⁶ g/L [2]. Quaterphenyl is commercially available in purity grades ≥95%, typically as a white to off-white crystalline powder with a melting point exceeding 300°C and storage recommendations of 2–8°C . The compound serves as a foundational scaffold in multiple application domains, including as a primary fluor in scintillation detectors, a wavelength shifter in xenon proportional counters, a UV laser dye precursor, and a charge-transport material in organic semiconductor devices [3].

Suitable for scintillation detectors, UV laser dyes, and organic semiconductor research
Available as crystalline powder with research-grade purity
High thermal stability supports vacuum deposition and device fabrication workflows

Why Quaterphenyl Outperforms p-Terphenyl


Within the linear polyphenyl series, increasing the number of phenyl rings produces systematic changes in photophysical and charge-transport properties that preclude simple substitution. p-Quaterphenyl exhibits a significantly higher melting point (>300°C) compared with p-terphenyl (212°C), reflecting enhanced thermal stability that directly impacts device fabrication compatibility and operational temperature ranges [1]. The solubility of p-quaterphenyl in common organic solvents such as toluene is markedly lower than that of p-terphenyl—a limitation that has been explicitly documented as curtailing its use in liquid scintillator formulations unless structural modification is employed [2]. Critically, p-quaterphenyl derivatives have been shown to outperform p-quinquephenyls and p-sexiphenyls in liquid scintillator solute applications, establishing that increasing chain length beyond four rings confers no performance advantage while further exacerbating solubility constraints [3]. The evidence below quantifies these differentiating dimensions.

Significantly higher melting point may alter thermal budget during device fabrication; p-terphenyl may not meet same thermal requirements.
Lower solubility in common organic solvents may restrict use in liquid scintillator formulations without structural modification.
Markedly different scintillation light output may shift detection sensitivity; p-terphenyl cannot replicate the reported performance profile.

Quaterphenyl Performance Comparison


Scintillation Light Output vs. p-Terphenyl

In crystalline organic scintillator applications, p-quaterphenyl delivers a relative pulse height of 94 (normalized to anthracene = 100), compared with p-terphenyl at 30—representing a greater than threefold improvement in light output for electron excitation [1]. The fluorescence decay time of p-quaterphenyl (τₑ = 4.2 ns) is slightly faster than that of p-terphenyl (4.5 ns), while the emission maximum of p-quaterphenyl (4350 Å) is red-shifted by approximately 350 Å relative to p-terphenyl (4000 Å) [1].

Scintillation Light Output
Head-to-head
Relative pulse height 94 vs 30
Supports detection sensitivity and energy resolution
Anthracene = 100; electron excitation
Scintillation detectors Radiation detection Nuclear instrumentation

Laser Dye Performance vs. BBQ

Sterically hindered p-quaterphenyl derivatives exhibit laser conversion efficiencies ranging from 1% to 21% when pumped with excimer lasers, with emission in the 330–380 nm UV range [1]. Ring-bridged p-quaterphenyl variants demonstrate further optimization, with conversion efficiencies (slope efficiency) and tuning ranges measured under XeCl excimer laser excitation at 308 nm, and most derivatives studied were determined to be significantly better than the reference laser dye BBQ [2]. The best-performing ring-alkylated and ring-bridged p-quaterphenyl dye achieved a lifetime ten times greater than BBQ [2].

Laser Dye Lifetime
Head-to-head
10× longer operational lifetime
Supports extended dye lifetime in UV laser systems
Excimer-pumped; vs. reference dye BBQ
UV laser dyes Excimer laser pumping Tunable lasers

Charge Mobility: Ambient vs. Vacuum

Time-of-flight measurements in polycrystalline thin films of p-terphenyl, p-quaterphenyl, and tetracene demonstrate that drift mobility of charge carriers measured in ambient atmosphere is approximately one order of magnitude higher than that measured in vacuum (∼10⁻³ Torr) [1]. The mobility in atmosphere reaches the order of 10⁻⁴ cm² V⁻¹ s⁻¹ for all three compounds [1]. This atmospheric enhancement is attributed to additional localized states introduced by water and other atmospheric molecules that facilitate hopping transport [1].

Charge Mobility (TOF)
Head-to-head
~10⁻⁴ cm² V⁻¹ s⁻¹ (ambient)
Atmospheric enhancement context for device design
Polycrystalline thin films; vacuum ~10⁻³ Torr
Organic semiconductors Charge transport Polycrystalline thin films

Thermal Stability for Device Fabrication

p-Quaterphenyl exhibits a melting point exceeding 300°C, which is approximately 88°C higher than that of p-terphenyl (212°C) [1]. Differential scanning calorimetry (DSC) measurements of p-quaterphenyl from 180 K to its melting point reveal heat capacity anomalies in the 450–540 K range that are distinct from those observed in p-terphenyl [2]. Lateral substitution of p-quaterphenyl with dimesitylboryl groups yields derivatives with excellent thermal stability suitable for vacuum deposition in OLED fabrication [3].

Melting Point
Cross-study
Δ >88°C higher than p-terphenyl
Supports higher thermal budget for device fabrication
DSC anomaly region 450–540 K
Thermal analysis OLED fabrication Vacuum deposition

Quaterphenyl Applications


Crystalline Scintillation Detectors for Radiation Monitoring

In applications requiring maximum light output from organic crystal scintillators—such as alpha particle detection, low-activity beta counting, or fast neutron spectroscopy—p-quaterphenyl's relative pulse height of 94 (anthracene = 100) provides over threefold greater signal amplitude than p-terphenyl (relative pulse height = 30) [1]. This differential enables lower detection limits and improved energy resolution in gas proportional scintillation counters where p-quaterphenyl serves as an effective wavelength shifter [2].

UV Laser Systems with Extended Dye Lifetime

For XeCl excimer-pumped laser systems operating at 308 nm pump wavelength requiring UV output in the 330–380 nm range, ring-bridged and alkylated p-quaterphenyl derivatives offer operational lifetimes up to ten times longer than the reference dye BBQ [1]. Sterically hindered p-quaterphenyls additionally provide tunable conversion efficiencies up to 21% [2], making this scaffold the preferred choice over alternative UV laser dye families for long-duration spectroscopic or analytical laser applications.

Organic Semiconductor Films for Ambient Operation

In polycrystalline thin-film organic electronic devices intended for operation in air rather than vacuum or inert atmosphere, p-quaterphenyl exhibits a one-order-of-magnitude enhancement in charge carrier mobility under ambient conditions (∼10⁻⁴ cm² V⁻¹ s⁻¹) compared with vacuum conditions [1]. This property, shared with p-terphenyl and tetracene, informs device architecture decisions for sensors, OFETs, or other organic electronics where hermetic sealing is impractical and atmospheric exposure is inevitable [1].

OLED Blue Emitter Fabrication with High Thermal Budget

During vacuum thermal evaporation deposition of OLED device layers, the >300°C melting point of p-quaterphenyl [1] provides an 88°C higher thermal stability margin compared with p-terphenyl (212°C) [1]. This thermal robustness is further validated in laterally substituted p-quaterphenyl derivatives, which exhibit DSC-confirmed thermal stability suitable for OLED fabrication [2] and function as bipolar transporting blue emitters with high solid-state fluorescence efficiency [2].

Application
Selection Property
Validation Focus
Scintillation detectors
Scintillation light output and wavelength shifting
Pulse height and energy resolution
UV laser dyes
Dye stability and conversion efficiency
Operational lifetime under excimer pumping
Organic semiconductor films
Charge mobility under ambient atmosphere
Device performance in air vs vacuum
OLED blue emitters
Melting point and thermal stability
Vacuum deposition compatibility

Technical Documentation Hub

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